Evidence 1: N-tert-Butyl vs. N-Isopropyl Substitution — 2-Fold Potency Advantage in In Vivo β1-Adrenergic Blockade (Mouse ECG Model)
In a direct head-to-head comparison of the two thymol-derived aryloxypropanolamines differing only in the N-alkyl substituent, the N-tert-butyl derivative (compound 6, corresponding to the free base of CAS 15148-83-1) demonstrated approximately 2-fold greater in vivo β1-adrenergic blocking potency than the N-isopropyl derivative (compound 5). Compound 6 at 50 μg/kg i.v. fully antagonized isoprenaline (2 μg/kg i.v.)-induced tachycardia in urethane-anesthetized mice, measured by R-R interval prolongation on ECG recordings, whereas compound 5 required 100 μg/kg i.v. to achieve comparable blockade [1]. By comparison, the clinically established cardioselective β1-blocker atenolol was effective at 20 μg/kg i.v. in the same experimental paradigm [1].
| Evidence Dimension | Effective dose for antagonism of isoprenaline-induced tachycardia in mouse ECG (in vivo β1-blockade) |
|---|---|
| Target Compound Data | Compound 6 (N-tert-butyl derivative): 50 μg/kg, i.v. — full antagonism of isoprenaline (2 μg/kg i.v.) |
| Comparator Or Baseline | Compound 5 (N-isopropyl derivative): 100 μg/kg, i.v. required for equivalent blockade; Atenolol: 20 μg/kg, i.v. |
| Quantified Difference | 2-fold lower effective dose for N-tert-butyl (compound 6) vs. N-isopropyl (compound 5); atenolol approximately 2.5-fold more potent than compound 6 on a μg/kg basis |
| Conditions | Swiss albino mice (25–35 g), urethane anesthesia (1.75 g/kg i.p.), Lead I ECG via BIOPAC MP30, isoprenaline challenge at 2 μg/kg i.v., R-R interval as endpoint |
Why This Matters
For researchers studying SAR of aryloxypropanolamines or requiring a non-selective beta-blocker with defined in vivo potency, the 2-fold potency difference between N-tert-butyl and N-isopropyl analogs justifies selection of the tert-butyl compound when higher in vivo activity at a given dose is required.
- [1] Jindal DP, Coumar MS, Nandakumar K, Bodhankar SL, Purohit PG, Mahadik KR, Bruni G, Collavoli E, Massarelli P. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Farmaco. 2003 Aug;58(8):557-62. doi: 10.1016/s0014-827x(03)00083-1. PMID: 12875885. View Source
